molecular formula C7H6Cl2 B13865229 2-Chlorobenzyl-3,4,5,6-D4 Chloride

2-Chlorobenzyl-3,4,5,6-D4 Chloride

Cat. No.: B13865229
M. Wt: 165.05 g/mol
InChI Key: BASMANVIUSSIIM-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorobenzyl-3,4,5,6-D4 Chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzyl-3,4,5,6-D4 Chloride typically involves the chlorination of deuterated benzyl compounds. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and reactors helps in maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzyl-3,4,5,6-D4 Chloride undergoes various chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to form substituted benzyl compounds.

    Oxidation Reactions: Can be oxidized to form corresponding benzaldehydes or benzoic acids.

    Reduction Reactions: Can be reduced to form deuterated benzyl alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehydes and benzoic acids.

    Reduction: Benzyl alcohols.

Scientific Research Applications

2-Chlorobenzyl-3,4,5,6-D4 Chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Chlorobenzyl-3,4,5,6-D4 Chloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, leading to unique effects compared to non-deuterated analogs. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobenzyl-3,4,5,6-D4 Chloride is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and altered reaction kinetics. This makes it a valuable tool in various scientific studies .

Properties

Molecular Formula

C7H6Cl2

Molecular Weight

165.05 g/mol

IUPAC Name

1-chloro-2-(chloromethyl)-3,4,5,6-tetradeuteriobenzene

InChI

InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2/i1D,2D,3D,4D

InChI Key

BASMANVIUSSIIM-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CCl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)CCl)Cl

Origin of Product

United States

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